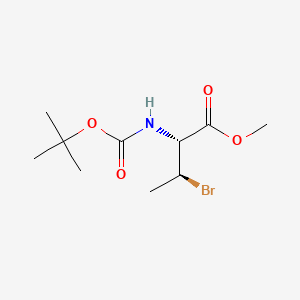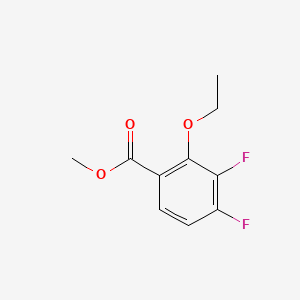
Methyl 2-ethoxy-3,4-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethoxy-3,4-difluorobenzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethoxy-3,4-difluorobenzoate typically involves the esterification of 2-ethoxy-3,4-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethoxy-3,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 2-ethoxy-3,4-difluorobenzyl alcohol.
Oxidation: Formation of 2-ethoxy-3,4-difluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethoxy-3,4-difluorobenzoate has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-ethoxy-3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, thereby influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-ethoxy-2,3-difluorobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 2,4-difluorobenzoate: Lacks the ethoxy group, resulting in different chemical and biological properties.
Uniqueness
Methyl 2-ethoxy-3,4-difluorobenzoate is unique due to the specific positioning of the ethoxy and difluoro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Eigenschaften
Molekularformel |
C10H10F2O3 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
methyl 2-ethoxy-3,4-difluorobenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-9-6(10(13)14-2)4-5-7(11)8(9)12/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
UQUKVHVPQXNNFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


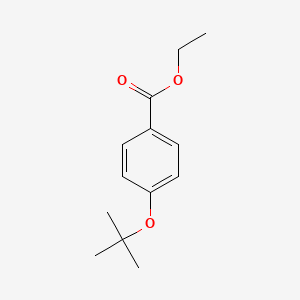
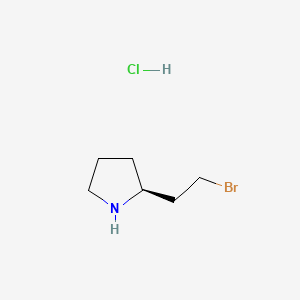
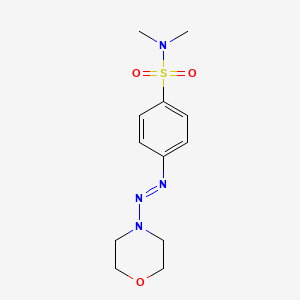
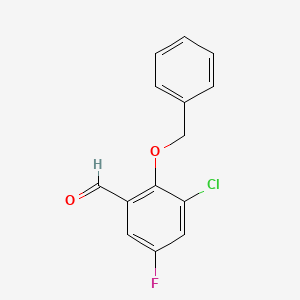
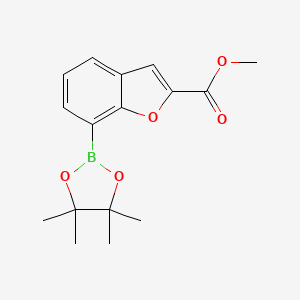

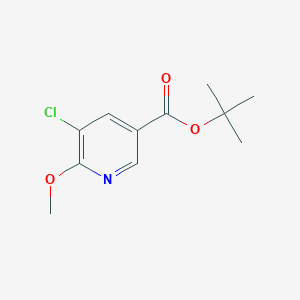
![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)
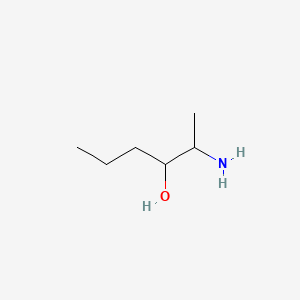

![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)

![5-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-6-one;hydrochloride](/img/structure/B14019572.png)
